4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
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Overview
Description
4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C24H22N2OS and its molecular weight is 386.51. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Drug Development
Thiophene Derivatives Synthesis : The compound's structural motif, particularly the tetrahydrobenzo[b]thiophene unit, has been utilized in synthesizing a variety of heterocyclic compounds. For example, thiophenylhydrazonoacetates have been synthesized by coupling diazo tetrahydrobenzo[b]thiophene carboxamide with cyanoacetate or acetoacetate, leading to the creation of pyrazole, isoxazole, and other derivatives, indicating a broad utility in generating biologically relevant scaffolds (Mohareb et al., 2004).
Chemoselective N-Benzoylation : The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates demonstrates the versatility of thiophene derivatives in synthesizing compounds of biological interest, highlighting the potential for creating novel therapeutics or biological probes (Singh et al., 2017).
Antimicrobial and Antifungal Activities
Biological Activities of Thiophene Carboxamide Derivatives : Thiophene-3-carboxamide derivatives have shown significant antibacterial and antifungal activities. This underlines the potential of 4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide and its derivatives in the development of new antimicrobial agents, with the structure-activity relationship providing insights into designing more effective compounds (Vasu et al., 2005).
Antioxidant Activity and Toxicity Evaluation
Evaluation in Acetaminophen Toxicity : The evaluation of benzothiazole derivatives for antioxidant activity, especially in the context of acetaminophen toxicity, demonstrates the therapeutic potential of these compounds. The ability to inactivate reactive chemical species through antioxidant activity is crucial for mitigating acetaminophen-induced hepatotoxicity, indicating a potential application in treating drug-induced oxidative stress (Cabrera-Pérez et al., 2016).
Anti-Tubercular Activity
Ultrasound Assisted Synthesis for Anti-Tubercular Scaffolds : The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives and their evaluation for in vitro anti-tubercular activity against Mycobacterium tuberculosis highlight the application of thiophene derivatives in combating infectious diseases. The non-cytotoxic nature of these compounds further emphasizes their potential as safe therapeutic agents (Nimbalkar et al., 2018).
Mechanism of Action
Target of Action
The primary target of 4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is the JNK3 kinase . This kinase plays a crucial role in cellular signaling pathways, particularly those involved in inflammation and apoptosis .
Mode of Action
The compound interacts with its target, JNK3 kinase, by forming a unique binding mode. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinase . This interaction inhibits the activity of the kinase, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The inhibition of JNK3 kinase affects several biochemical pathways. JNK3 kinase is involved in the MAPK/ERK pathway , which regulates various cellular activities such as gene expression, mitosis, differentiation, and cell survival . By inhibiting JNK3, the compound can alter these cellular processes .
Result of Action
The inhibition of JNK3 kinase by the compound leads to the modulation of cellular processes regulated by the MAPK/ERK pathway. This can result in changes in gene expression, cell differentiation, and survival . The exact molecular and cellular effects would depend on the specific cellular context and the extent of JNK3 inhibition .
Properties
IUPAC Name |
4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-16-7-12-22-20(13-16)21(15-25)24(28-22)26-23(27)19-10-8-18(9-11-19)14-17-5-3-2-4-6-17/h2-6,8-11,16H,7,12-14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHQNEPIMWIDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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